8-Pentyltheophylline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

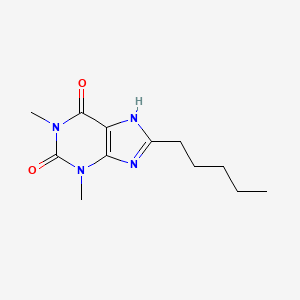

La 8-Pentilteofilina es un compuesto químico con la fórmula molecular C12H18N4O2 y un peso molecular de 250.2969 . Pertenece a la familia de las xantinas, que incluye otros compuestos conocidos como la cafeína y la teofilina. Este compuesto se caracteriza por la presencia de un grupo pentilo unido a la octava posición de la molécula de teofilina.

Métodos De Preparación

La síntesis de 8-Pentilteofilina típicamente implica la alquilación de la teofilina. Un método común es la reacción de la teofilina con bromuro de pentilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

La 8-Pentilteofilina experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los átomos de nitrógeno del anillo de xantina.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

La 8-Pentilteofilina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la reactividad y las propiedades de los derivados de la xantina.

Biología: Los investigadores lo utilizan para investigar los efectos biológicos de los compuestos de xantina, incluidas sus interacciones con enzimas y receptores.

Medicina: Tiene posibles aplicaciones terapéuticas debido a su similitud estructural con la teofilina, que se utiliza para tratar enfermedades respiratorias como el asma y la enfermedad pulmonar obstructiva crónica (EPOC).

Industria: Puede usarse en el desarrollo de nuevos fármacos y como estándar de referencia en química analítica.

Mecanismo De Acción

El mecanismo de acción de la 8-Pentilteofilina implica su interacción con los receptores de adenosina. Al igual que otros derivados de la xantina, actúa como antagonista en estos receptores, bloqueando los efectos de la adenosina. Esto conduce a niveles aumentados de AMP cíclico (cAMP) y la posterior activación de la proteína quinasa A (PKA), que media varias respuestas fisiológicas . El compuesto también inhibe las enzimas fosfodiesterasa, lo que contribuye aún más a la elevación de los niveles de cAMP.

Comparación Con Compuestos Similares

La 8-Pentilteofilina se puede comparar con otros derivados de la xantina, como:

Cafeína: Conocida por sus efectos estimulantes, la cafeína se consume ampliamente en bebidas como el café y el té.

Teofilina: Utilizada médicamente para tratar afecciones respiratorias, la teofilina tiene propiedades broncodilatadoras.

8-Fenil-teofilina: Este compuesto es un antagonista selectivo para los receptores de adenosina A1 y A2A, con una actividad mínima como inhibidor de la fosfodiesterasa.

La singularidad de la 8-Pentilteofilina reside en sus modificaciones estructurales específicas, que pueden conferir propiedades farmacológicas distintas en comparación con otros derivados de la xantina .

Propiedades

Número CAS |

35873-41-7 |

|---|---|

Fórmula molecular |

C12H18N4O2 |

Peso molecular |

250.30 g/mol |

Nombre IUPAC |

1,3-dimethyl-8-pentyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C12H18N4O2/c1-4-5-6-7-8-13-9-10(14-8)15(2)12(18)16(3)11(9)17/h4-7H2,1-3H3,(H,13,14) |

Clave InChI |

KRQCFJVRGKISQO-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.